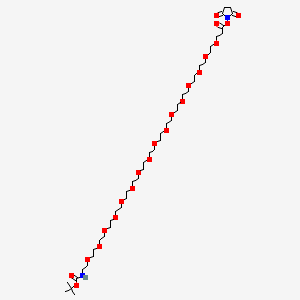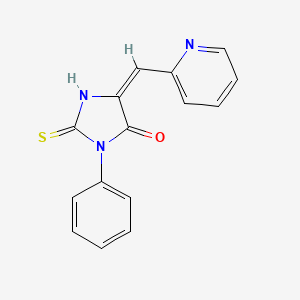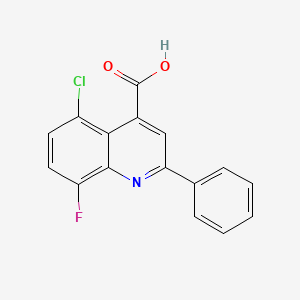
(3S)-4-oxo-4-piperidin-1-ylbutane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipeptidyl peptidase II inhibitors are a class of compounds that inhibit the activity of the enzyme dipeptidyl peptidase II. This enzyme is involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting dipeptidyl peptidase II, these compounds help to increase the levels of incretin hormones, thereby enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes mellitus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipeptidyl peptidase II inhibitors typically involves the use of various scaffolds such as pyrazolopyrimidine, tetrahydropyridopyrimidine, uracil-based benzoic acid and esters, triazole-based, fluorophenyl-based, glycinamide, glycolamide, β-carbonyl 1,2,4-triazole, and quinazoline motifs . The synthetic routes often include substrate-based and non-substrate-based structure synthesis methods .
Industrial Production Methods
Industrial production of dipeptidyl peptidase II inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, esterification, and amide formation, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
Dipeptidyl peptidase II inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically the desired dipeptidyl peptidase II inhibitors with specific functional groups that enhance their inhibitory activity .
科学研究应用
Dipeptidyl peptidase II inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in research on metabolic pathways and hormone regulation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of dipeptidyl peptidase II inhibitors involves the inhibition of the dipeptidyl peptidase II enzyme, which is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme, the inhibitors increase the levels of these hormones, leading to enhanced insulin secretion and improved glycemic control .
相似化合物的比较
Similar Compounds
Similar compounds to dipeptidyl peptidase II inhibitors include:
Dipeptidyl peptidase IV inhibitors: These inhibitors also target the degradation of incretin hormones but act on a different enzyme.
Sodium-glucose cotransporter 2 inhibitors: These compounds reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys.
Uniqueness
Dipeptidyl peptidase II inhibitors are unique in their specific targeting of the dipeptidyl peptidase II enzyme, which allows for a more selective and potentially more effective regulation of incretin hormone levels compared to other inhibitors .
属性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC 名称 |
(2S)-2,4-diamino-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H19N3O/c10-5-4-8(11)9(13)12-6-2-1-3-7-12/h8H,1-7,10-11H2/t8-/m0/s1 |
InChI 键 |
RKBKYSFKXFKBBM-QMMMGPOBSA-N |
手性 SMILES |
C1CCN(CC1)C(=O)[C@H](CCN)N |
规范 SMILES |
C1CCN(CC1)C(=O)C(CCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)




